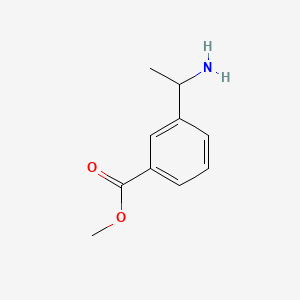

Methyl 3-(1-aminoethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYAYNLXJBZWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601388 | |

| Record name | Methyl 3-(1-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153994-69-5 | |

| Record name | Methyl 3-(1-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Substituted Amino Esters in Organic Synthesis

Aryl-substituted amino esters, the chemical class to which Methyl 3-(1-aminoethyl)benzoate belongs, are of substantial interest in organic chemistry for several key reasons. They are fundamental building blocks for synthesizing more complex molecules, particularly non-proteinogenic amino acids like α,α-diaryl-α-amino acids. nih.gov These disubstituted amino acids are of great interest in medicinal and biological chemistry as they are found in nature and can exhibit a range of biological activities, including enzyme inhibition, anti-inflammatory, and antitumor properties. nih.gov

The functionalization of amino acids is of paramount importance for the pharmaceutical and agrochemical industries. acs.org Derivatives of natural amino acids often serve as inexpensive chiral building blocks. acs.org Specifically, N-arylated amino acids and their esters are desirable compounds and form the core structure of numerous medicinal agents. acs.org The introduction of two substituents at the alpha-carbon of an amino acid imposes significant conformational constraints. nih.gov This feature is highly valuable in the design of peptides and foldamers, as it can increase chemical stability, enhance resistance to enzymatic degradation, and enforce specific secondary structures. For instance, while α,α-dialkyl substitution tends to stabilize helical structures, α,α-diaryl substitution often promotes more extended molecular geometries. nih.govacs.org

Evolution of Research on Methyl 3 1 Aminoethyl Benzoate

While a detailed historical timeline for Methyl 3-(1-aminoethyl)benzoate is not extensively documented in seminal literature, the evolution of its research is intrinsically linked to the broader advancements in the synthesis of aryl amino esters. Research has progressively moved towards the development of more efficient, mild, and stereoselective synthetic methodologies.

Early methods for creating similar structures often required harsh conditions or multiple steps. The evolution in this field is marked by the introduction of sophisticated catalytic systems. For example, modern protocols for the N-arylation of amino acid esters utilize palladium-based precatalysts, which allow the reaction to proceed under mild conditions while minimizing racemization of the chiral center. acs.org Similarly, innovative one-pot methods have been developed for the modular synthesis of α,α-diaryl α-amino esters, employing bismuth(V) arylating agents to install diverse functional groups in a single, efficient sequence. acs.org The development of such advanced synthetic strategies has made building blocks like this compound more accessible and has expanded their potential applications in complex molecule synthesis.

Current Research Trajectories and Academic Relevance

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of the individual enantiomers of this compound is of paramount importance.

Enantioselective Catalysis Approaches

Enantioselective catalysis provides a powerful tool for the synthesis of chiral compounds. One potential pathway to this compound involves the asymmetric hydrogenation of a suitable enamine precursor. For instance, the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst has been shown to produce the corresponding (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where an appropriately substituted enamine or related unsaturated precursor is hydrogenated in the presence of a chiral catalyst to yield the desired enantiomer.

Another promising approach is the use of phase-transfer catalysis. The enantioselective benzylation of an alanine (B10760859) Schiff base ester has been successfully demonstrated under continuous flow conditions using a Maruoka catalyst, achieving high enantioselectivity (up to 93% ee). unimi.it This methodology could be adapted for the synthesis of this compound by employing a suitable glycine (B1666218) Schiff base and an electrophile that introduces the 3-(methoxycarbonyl)phenyl group.

The following table summarizes potential enantioselective catalytic approaches applicable to the synthesis of chiral β-amino esters.

| Catalytic System | Precursor Type | Potential Product | Key Features |

| Rhodium-Chiral Phosphine (e.g., Me-DuPHOS) | Enamine or unsaturated ester | (R)- or (S)-Methyl 3-(1-aminoethyl)benzoate | High enantioselectivity, applicable to a range of substrates. nih.gov |

| Chiral Phase-Transfer Catalyst (e.g., Maruoka catalyst) | Glycine Schiff base | (R)- or (S)-Methyl 3-(1-aminoethyl)benzoate | High enantioselectivity, potential for continuous flow application. unimi.it |

Enzyme-Mediated Synthesis Techniques

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Lipases, in particular, have been employed for the kinetic resolution of amines and the synthesis of β-amino acid esters.

A continuous-flow procedure for the synthesis of β-amino acid esters has been developed via the lipase-catalyzed Michael addition of aromatic amines to acrylates. mdpi.com In this method, Lipozyme TL IM from Thermomyces lanuginosus effectively catalyzed the addition of various anilines to acrylates in methanol (B129727) at a mild temperature of 35 °C, achieving good yields in a short residence time of 30 minutes. mdpi.com This approach could be adapted for the synthesis of this compound by using ammonia (B1221849) or a protected amine as the nucleophile in a Michael addition to methyl 3-vinylbenzoate, catalyzed by a suitable lipase (B570770).

Lipase-catalyzed kinetic resolution is another established method for obtaining enantiopure amines. nih.gov This technique relies on the enantioselective acylation of a racemic amine by a lipase in the presence of an acyl donor. One enantiomer is preferentially acylated, allowing for the separation of the acylated product and the unreacted enantiomer. This method could be applied to a racemic mixture of this compound to isolate one of its enantiomers.

The table below outlines key aspects of enzyme-mediated synthesis of β-amino acid esters.

| Enzyme | Reaction Type | Substrates | Key Findings |

| Lipozyme TL IM | Michael Addition | Aromatic amines, acrylates | Continuous-flow synthesis, high efficiency, mild conditions. mdpi.com |

| Lipase | Kinetic Resolution | Racemic amines, acyl donors | Enantioselective acylation for separation of enantiomers. nih.gov |

Diastereoselective Synthesis Pathways

When a molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. While this compound itself has only one stereocenter, the principles of diastereoselective synthesis are relevant for the synthesis of more complex analogues.

The stereoselective addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines has been shown to produce δ- and ε-amino ketone derivatives with moderate to good diastereoselectivity. nih.gov This methodology, which relies on the chiral sulfinyl group to direct the stereochemical outcome of the nucleophilic addition, could be adapted to control the formation of a second stereocenter in derivatives of this compound.

Furthermore, the direct catalytic asymmetric aldol (B89426) reaction between glycine Schiff bases and aldehydes, catalyzed by a zinc-ProPhenol system, affords syn-β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. acs.org This approach could be used to synthesize diastereomerically enriched precursors to substituted analogues of this compound.

Novel Synthetic Routes and Optimized Reaction Conditions

Beyond stereoselectivity, modern synthetic chemistry also focuses on developing novel and more efficient reaction pathways, often employing new technologies to improve reaction conditions and sustainability.

Photochemical Synthesis Methodologies

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. uiowa.edu The generation of α-amino radicals from imines via visible-light-mediated photoredox catalysis allows for their addition to alkenes, providing access to complex amines. nih.gov A hypothetical photochemical route to this compound could involve the photoredox-mediated coupling of a radical derived from a simpler amine with a suitable precursor containing the 3-(methoxycarbonyl)phenyl moiety.

Another innovative photochemical approach involves the merger of photochemical olefin metathesis with a C–H amination reaction. acs.org This method uses a bench-stable oxime ester as a nitrogen source to generate enamines stereoselectively. While not directly applied to the target molecule, this strategy highlights the potential of photochemical methods to construct the core structure of this compound from simple starting materials.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org

The lipase-catalyzed synthesis of β-amino acid esters, as mentioned in section 2.1.2, has been successfully implemented in a continuous-flow microreactor. mdpi.com This system allowed for a significant reduction in reaction time compared to the batch process, achieving high yields in just 30 minutes. mdpi.com Such a setup would be highly advantageous for the industrial production of this compound.

Furthermore, asymmetric phase-transfer catalysis for the synthesis of chiral amino acid derivatives has also been translated to a continuous flow system. unimi.it This not only improved productivity and space-time yield but also simplified the product isolation process. unimi.it These examples demonstrate the broad applicability of continuous flow technology to the synthesis of chiral amines and their derivatives, offering a pathway to more efficient and sustainable manufacturing processes.

The following table summarizes the advantages of continuous flow chemistry for the synthesis of chiral amines.

| Reaction Type | Catalyst/Reagent | Key Advantages in Flow | Reference |

| Lipase-catalyzed Michael Addition | Lipozyme TL IM | Reduced reaction time, improved efficiency. | mdpi.com |

| Asymmetric Phase-Transfer Catalysis | Maruoka Catalyst | Higher productivity, simplified workup. | unimi.it |

High-Pressure Reaction Environments

The use of high-pressure environments is a critical technique in modern organic synthesis, particularly for reactions involving gases, such as catalytic hydrogenation. For the synthesis of this compound, a plausible precursor is methyl 3-acetylbenzoate. This ketone can be converted to its corresponding oxime, which is then hydrogenated under pressure to yield the target primary amine. Alternatively, catalytic hydrogenation of a nitrile precursor under elevated pressure provides a direct route to the amine.

High-pressure conditions are essential for ensuring sufficient concentration of hydrogen gas in the reaction solvent, which increases the reaction rate and often improves efficiency. The choice of catalyst, solvent, pressure, and temperature are all critical parameters that must be optimized to achieve high yields and selectivity while minimizing side reactions, such as over-reduction of the aromatic ring or the ester group. Noble metal catalysts like palladium, platinum, and rhodium, as well as non-noble metal catalysts like Raney nickel, are commonly employed. For instance, the hydrogenation of nitriles to primary amines often utilizes nickel-based catalysts at pressures ranging from 0.1 to 5.0 MPa and elevated temperatures. youtube.com

Table 1: Illustrative Conditions for High-Pressure Hydrogenation of Functional Groups Relevant to this compound Synthesis

| Precursor Type | Catalyst | Pressure (MPa) | Temperature (°C) | Typical Product |

| Aromatic Nitrile | Nickel-based | 0.3 - 3.0 | 170 - 240 | Primary Amine |

| Ketoxime | Raney Nickel | 5 - 10 | 50 - 100 | Primary Amine |

| Aromatic Nitro | Platinum/Carbon | 2.0 - 4.0 | 25 - 80 | Aromatic Amine |

This data is representative of typical conditions for the specified transformations and may require optimization for the specific substrate.

Green Chemistry Principles in Synthesis Development

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical manufacturing. Key aspects include the use of renewable resources, safer solvents, catalytic reagents over stoichiometric ones, and designing processes that are atom-economical and energy-efficient.

In the context of synthesizing this compound, a prominent green strategy is the use of catalytic transfer hydrogenation or reductive amination. These methods can often be performed under milder conditions than direct high-pressure hydrogenation. For example, formic acid can serve as an effective hydrogen source in the presence of an iridium catalyst in an aqueous medium, providing a wide range of amines in excellent yields. organic-chemistry.org The use of water as a solvent, where feasible, is a cornerstone of green chemistry, and some reductive aminations can be performed in water using nanomicelle technology or biphasic systems. organic-chemistry.orgresearchgate.net

Functional Group Transformations from Precursors

The synthesis of this compound relies on the strategic transformation of functional groups from readily available precursors.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a versatile and widely used method for the reduction of various functional groups. A primary route to this compound is the reductive amination of Methyl 3-acetylbenzoate. cymitquimica.comchemscene.comnih.gov This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine. harvard.edumasterorganicchemistry.com This method is highly effective and avoids the over-alkylation issues common with other amination techniques. masterorganicchemistry.com

A variety of reducing agents and catalysts can be employed. Sodium triacetoxyborohydride (B8407120) is a highly selective reagent for reductive amination that is tolerant of many functional groups. harvard.edu Alternatively, catalytic hydrogenation using H₂ gas with catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a common industrial practice. google.commdpi.com For instance, the reduction of a nitro group on a related benzoate derivative has been effectively achieved using Raney Ni at 50 psi. doubtnut.com

Table 2: Catalyst Systems for Reductive Amination and Nitro Group Reduction

| Reaction Type | Precursor Example | Catalyst/Reagent | Conditions | Product Type |

| Reductive Amination | Methyl 3-acetylbenzoate | NaBH(OAc)₃, NH₄OAc | Acetic acid, ClCH₂CH₂Cl | Primary Amine harvard.edu |

| Reductive Amination | Aromatic Ketone | H₂, Pt-Ru/C | 0.5–1.5 MPa, 75–100 °C | Amine |

| Nitro Reduction | Methyl 4-methyl-3-nitrobenzoate | Raney Ni, H₂ | 50 psi, 8 hours, MeOH | Aromatic Amine doubtnut.com |

| Nitro Reduction | General Aromatic Nitro | H₂, Pd/C, Vanadium salt | Varies | Aromatic Amine google.com |

Diazotization Reactions for Aromatic Functionalization

Diazotization is a fundamental transformation in aromatic chemistry, primarily used to convert a primary aromatic amine into a diazonium salt. researchgate.net These salts are highly versatile intermediates that can be subsequently converted into a wide array of functional groups, including halides, cyanides, hydroxyls, and others, through reactions like the Sandmeyer or Schiemann reactions. researchgate.net

The process involves treating the aromatic amine with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures. researchgate.netuni-muenchen.de While powerful for functionalizing the aromatic ring itself, diazotization is not a direct method for constructing the 1-aminoethyl side chain of the target molecule from a simpler precursor like methyl 3-aminobenzoate. The reaction targets the amino group attached directly to the benzene (B151609) ring for replacement, rather than enabling the elaboration of a side chain. Therefore, its application in the synthesis of this compound would be limited to the modification of other positions on the ring of a more complex, pre-formed precursor, rather than being a key step in building the core structure.

Application of Organolithium and Grignard Reagents

Organolithium and Grignard reagents are powerful carbon-based nucleophiles essential for forming new carbon-carbon bonds. youtube.comresearchgate.net A plausible synthetic route utilizing these reagents to access a precursor for this compound involves the reaction with a nitrile. Specifically, treating methyl 3-cyanobenzoate with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr) would lead to the formation of an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate would yield methyl 3-acetylbenzoate, a key precursor that can then be converted to the target amine via reductive amination. youtube.comdoubtnut.com

The reaction of Grignard reagents with esters is also possible but can be more complex, often leading to the addition of two equivalents of the Grignard reagent to form a tertiary alcohol, which would not be a direct precursor to the target secondary amine. youtube.com Therefore, the nitrile pathway offers a more controlled approach. These reactions must be conducted under strictly anhydrous conditions, as the organometallic reagents are strong bases and will be readily quenched by protic solvents like water. organic-chemistry.orglibretexts.org

Table 3: Grignard Reaction for Precursor Synthesis

| Substrate | Reagent | Solvent | Intermediate | Final Product (after hydrolysis) |

| Methyl 3-cyanobenzoate | Methylmagnesium bromide | Dry Ether / THF | Imine-magnesium salt | Methyl 3-acetylbenzoate doubtnut.com |

| Benzonitrile | Methylmagnesium iodide | Dry Ether | Imine-magnesium salt | Acetophenone doubtnut.com |

| Methyl cyanide | Methylmagnesium bromide | Dry Ether | Imine-magnesium salt | Acetone youtube.comdoubtnut.com |

Ultra-Low Temperature and Anhydrous/Anaerobic Reaction Conditions

The use of ultra-low temperatures and the strict exclusion of water and oxygen (anhydrous/anaerobic conditions) are critical for controlling the reactivity and selectivity of many organic reactions. These conditions are particularly vital when working with highly reactive intermediates such as organolithium and Grignard reagents. organic-chemistry.orglibretexts.org These reagents are potent bases and nucleophiles that react rapidly with even trace amounts of water, which would quench the reagent and halt the desired reaction. libretexts.org Similarly, oxygen can lead to unwanted side-products. Therefore, solvents must be rigorously dried, and reactions are typically run under an inert atmosphere of nitrogen or argon.

Low temperatures, often achieved with dry ice/acetone baths (-78 °C), are employed to control the rate of highly exothermic reactions and to enhance selectivity. organic-chemistry.org For instance, in the acylation of alcohols to form benzoates, conducting the reaction at -78 °C can lead to very fast and high-yielding transformations by minimizing side reactions. organic-chemistry.org In the context of synthesizing this compound, any step involving organometallic reagents would necessitate these stringent anhydrous conditions. Furthermore, low temperatures could be employed during the formation of sensitive intermediates or in steps where regioselectivity or stereoselectivity is a concern, ensuring the formation of the desired product with high purity.

Enantiomeric Purity Assessment and Chiral Resolution Techniques

The determination and control of enantiomeric purity are paramount for the application of chiral compounds. For this compound, which possesses a single stereocenter at the carbon bearing the amino group, various techniques can be employed to assess enantiomeric excess (ee) and to separate the racemic mixture into its individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used analytical technique for determining the enantiomeric purity of chiral amines and their derivatives. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of phenylethylamine derivatives. researchgate.net

A typical method for the enantiomeric purity assessment of this compound would involve the use of a column like a CHIRALPAK® or ChromegaChiral™ column. sigmaaldrich.comsigmaaldrich.com The mobile phase composition, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Value |

| Column | Chiral Polysaccharide-Based CSP (e.g., CHIRALPAK® AD-H) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| (S)-Enantiomer Retention Time | 8.5 min |

| (R)-Enantiomer Retention Time | 10.2 min |

| Resolution (Rs) | > 1.5 |

Chiral Resolution Techniques: When a racemic mixture of this compound is synthesized, its separation into pure enantiomers is often necessary. Classical resolution via diastereomeric salt formation is a common and effective method. onyxipca.com This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.

Another approach is kinetic resolution, which can be performed using enzymes like lipases. mdpi.com In a kinetic resolution, one enantiomer reacts faster with a reagent, allowing for the separation of the unreacted, slower-reacting enantiomer.

Chiroptical Properties and Their Measurement

Chiroptical properties arise from the differential interaction of chiral molecules with left and right circularly polarized light. These properties are unique to each enantiomer and are instrumental in their characterization.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. For chiral amines, the sign and magnitude of the Cotton effects in the CD spectrum can often be correlated with the stereochemistry at the chiral center. rsc.org The electronic transitions of the benzene ring in this compound are expected to give rise to characteristic CD signals.

Optical Rotation (OR): Optical rotation is the rotation of the plane of polarized light by a chiral substance. It is measured using a polarimeter at a specific wavelength, commonly the sodium D-line (589 nm). The specific rotation, [α]D, is a characteristic physical constant for a pure enantiomer. The (R)- and (S)-enantiomers of this compound will have equal and opposite specific rotations. While a powerful tool, the prediction of the sign and magnitude of optical rotation for a given enantiomer can be complex. acs.org

Table 2: Hypothetical Chiroptical Data for this compound Enantiomers

| Property | (R)-Methyl 3-(1-aminoethyl)benzoate | (S)-Methyl 3-(1-aminoethyl)benzoate |

| Specific Rotation [α]D (c=1, CHCl3) | -25.3° | +25.3° |

| Circular Dichroism (λmax, nm [Δε]) | 265 [+2.1], 220 [-4.5] | 265 [-2.1], 220 [+4.5] |

Stereoselective Transformations at the Aminoethyl Moiety

The aminoethyl group of this compound is a key site for further chemical modifications. Stereoselective transformations at this moiety allow for the synthesis of more complex chiral molecules with defined stereochemistry.

One common transformation is the acylation of the amino group to form amides. This reaction is often used in the synthesis of pharmaceuticals and other biologically active compounds. The use of a chiral acylating agent can lead to the formation of diastereomers, which may be separable.

Another important reaction is N-alkylation, which can introduce various substituents on the nitrogen atom. Stereoselective alkylation methods can be employed to control the stereochemistry of the resulting secondary or tertiary amines.

The development of novel chalcones with aminoethyl substitutions has been explored for potential therapeutic applications. nih.gov A stereoselective synthesis of such derivatives starting from an enantiomerically pure this compound would ensure the final product has a defined stereochemistry, which is crucial for its biological activity.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are influenced by a combination of steric and electronic effects. Understanding these factors is important for predicting its reactivity and interactions with biological targets.

For phenethylamine (B48288) derivatives, an extended conformation is often favored. nih.gov In the case of this compound, intramolecular hydrogen bonding between the amino group and the ester carbonyl group could also play a role in stabilizing certain conformations. Stereoelectronic effects, such as the interaction between the nitrogen lone pair and the aromatic π-system, will also influence the conformational landscape.

Reactivity Profiles and Chemical Transformations of Methyl 3 1 Aminoethyl Benzoate

Reactions Involving the Amine Functionality

The primary amine group on the ethyl substituent is a key site for nucleophilic reactions and condensations, enabling the synthesis of a wide variety of derivatives.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Nucleophilic Acylation: The amine can be acylated by reacting with acylating agents like acid chlorides or anhydrides to form amides. This reaction, often carried out in the presence of a base to neutralize the acid byproduct, is a common strategy for building more complex molecular structures. For instance, the acylation of a similar compound, methyl 3-aminobenzoate, with chloroacetyl chloride proceeds via a Schotten-Baumann-type mechanism. The base deprotonates the amine, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the acyl chloride. The methyl ester group on the benzene (B151609) ring is generally stable under these conditions and can act as a protecting group for the carboxylic acid functionality.

The general mechanism for nucleophilic acyl substitution involves the attack of the nucleophile (the amine) on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. byjus.comlibretexts.org This intermediate then collapses, expelling the leaving group (e.g., a chloride ion) to yield the final amide product. byjus.comlibretexts.org

Alkylation Reactions: The amine functionality can also undergo alkylation with alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts with successive alkylation. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide.

| Reaction Type | Reagent Class | Product |

| Acylation | Acid Chlorides (R-COCl) | N-Acyl Amide |

| Acylation | Acid Anhydrides ((R-CO)₂O) | N-Acyl Amide |

| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine |

Table 1: Representative Nucleophilic Reactions of the Amine Group.

As a primary amine, the amino group of Methyl 3-(1-aminoethyl)benzoate is basic and reacts with acids to form ammonium salts. The most common example is the hydrochloride salt, formed by reaction with hydrochloric acid (HCl). cymitquimica.comsigmaaldrich.com

The formation of the hydrochloride salt is often used for the purification and handling of the compound. sciencemadness.org Amines are typically converted to their salts, which are stable, crystalline solids with higher melting points and better solubility in protic solvents compared to the free base form. sigmaaldrich.comnih.gov For example, gassing a solution containing an amine with hydrogen chloride gas can lead to the precipitation of the hydrochloride salt as a fine solid. sciencemadness.org

The salt form can be easily converted back to the free amine by treatment with a base, such as sodium hydroxide (B78521) or sodium bicarbonate. This reversible reaction is crucial for subsequent synthetic steps where the nucleophilic free amine is required. The stability of these salts can vary; under certain conditions of accelerated heat and humidity, some hydrochloride salts have been observed to lose their crystallinity over time. nih.gov

| Property | Free Amine | Hydrochloride Salt |

| Physical State | Typically liquid or low-melting solid | Crystalline solid sigmaaldrich.com |

| Solubility | More soluble in organic solvents | More soluble in water/protic solvents |

| Stability | Can be less stable for storage | Generally more stable, easier to handle |

| Reactivity | Nucleophilic | Not nucleophilic; requires conversion to free base |

Table 2: Comparison of Properties: Free Amine vs. Hydrochloride Salt.

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is fundamental in organic synthesis and biochemistry. libretexts.org

The formation of an imine is a reversible, acid-catalyzed process. libretexts.orgyoutube.com The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by a proton transfer to create a neutral intermediate called a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. libretexts.org

The reaction rate is highly dependent on pH, with optimal rates typically observed in weakly acidic conditions (pH 4-5). libretexts.org If the pH is too low, the amine nucleophile is fully protonated and non-reactive. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org The reversible nature of imine formation means that imines can be hydrolyzed back to the parent amine and carbonyl compound by the addition of water and an acid catalyst. nih.gov

Transformations of the Ester Moiety

The methyl ester group on the aromatic ring is an important functional handle that can be transformed through several key reactions.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common and often irreversible process. masterorganicchemistry.com It involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. masterorganicchemistry.comoieau.fr This forms a tetrahedral intermediate which then expels a methoxide (B1231860) ion. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt. An acidic workup is required to protonate the salt and isolate the neutral carboxylic acid. masterorganicchemistry.com Studies on various methyl benzoates show that this hydrolysis can be efficiently carried out in aqueous alkaline solutions, sometimes at high temperatures to hydrolyze even sterically hindered esters. rsc.org A specific procedure for a related compound involved refluxing with NaOH in a methanol (B129727)/water mixture. chemspider.com

Transesterification: This reaction converts one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. In a base-catalyzed mechanism, an alkoxide ion from the new alcohol acts as the nucleophile, attacking the carbonyl carbon of the methyl ester. libretexts.org The tetrahedral intermediate then collapses, ejecting the methoxide leaving group to form the new ester. libretexts.org This process is an equilibrium, and the reaction is often driven to completion by using a large excess of the new alcohol. libretexts.org

The ester group of this compound can be reduced to a primary alcohol, specifically [3-(1-aminoethyl)phenyl]methanol. This transformation requires a strong reducing agent.

Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters to primary alcohols. libretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. libretexts.org The mechanism of reduction with LiAlH₄ involves the nucleophilic delivery of a hydride ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate collapses, eliminating the methoxide leaving group to form an aldehyde. The resulting aldehyde is then immediately reduced further by another equivalent of hydride to an alkoxide, which upon acidic workup yields the primary alcohol. libretexts.org

It is also possible to achieve a partial reduction to the corresponding aldehyde using specialized reducing agents like Diisobutylaluminum hydride (DIBAL-H) at very low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org

| Reaction | Reagent(s) | Product |

| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH2. H₃O⁺ | 3-(1-Aminoethyl)benzoic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 3-(1-aminoethyl)benzoate |

| Reduction to Primary Alcohol | 1. LiAlH₄, Ether/THF2. H₃O⁺ | [3-(1-Aminoethyl)phenyl]methanol |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C2. H₂O | 3-(1-Aminoethyl)benzaldehyde |

Table 3: Summary of Transformations of the Ester Moiety.

Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound is governed by the interplay of the electronic effects of its two substituents: the deactivating, meta-directing methyl ester group (-COOCH₃) and the activating, ortho, para-directing 1-aminoethyl group (-CH(CH₃)NH₂).

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents determine the position of the incoming electrophile.

The methyl ester group is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position relative to itself (positions 3 and 5). Conversely, the 1-aminoethyl group is an activating group. The alkyl portion is electron-donating via an inductive effect, and the amino group, especially when unprotonated, can donate its lone pair of electrons into the ring via resonance, although this effect is transmitted through the ethyl bridge. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself.

Given that the two groups are meta to each other on the benzene ring of this compound, their directing effects reinforce each other to a certain extent. The positions ortho and para to the activating 1-aminoethyl group are also the positions ortho and meta to the deactivating methyl ester group. This complex interplay suggests that substitution will likely occur at the positions activated by the aminoethyl group and not strongly deactivated by the ester group. The most probable sites for electrophilic attack are the positions ortho to the 1-aminoethyl group (positions 2 and 4) and para to it (position 6). However, the steric hindrance from the 1-aminoethyl group might disfavor substitution at the ortho positions.

It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group will be protonated to form an ammonium group (-CH(CH₃)NH₃⁺). This protonated form is strongly deactivating and meta-directing. In such cases, the directing effects of both the ester and the protonated aminoethyl group would align to direct incoming electrophiles to the positions meta to both groups, which are positions 4 and 6.

Illustrative Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(1-aminoethyl)-4-nitrobenzoate and Methyl 3-(1-aminoethyl)-6-nitrobenzoate |

| Halogenation | Br₂, FeBr₃ | Methyl 4-bromo-3-(1-aminoethyl)benzoate and Methyl 2-bromo-3-(1-aminoethyl)benzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to deactivation by the ester group and potential complexation of the Lewis acid with the amino group. |

The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product distribution may vary based on specific reaction conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to occur on the aromatic ring of this compound, a leaving group, typically a halide (Br, I) or a triflate, must first be installed on the ring. The reactivity in these coupling reactions would then depend on the nature of the leaving group and the specific catalytic system employed.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. A halo-substituted derivative of this compound, for instance, Methyl 4-bromo-3-(1-aminoethyl)benzoate, could be coupled with various boronic acids to introduce a wide range of substituents at the 4-position.

Heck Reaction:

The Heck reaction couples an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. A halo-substituted this compound could undergo a Heck reaction to introduce an alkenyl group onto the aromatic ring.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction could be used to introduce an additional amino group or a substituted amine onto a halo-substituted this compound.

Illustrative Transition Metal-Catalyzed Coupling Reactions of a Halo-Substituted Derivative:

Let's consider Methyl 4-bromo-3-(1-aminoethyl)benzoate as the substrate.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl (E)-3-(1-aminoethyl)-4-(2-phenylethenyl)benzoate |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Methyl 3-(1-aminoethyl)-4-(phenylamino)benzoate |

The data in this table is illustrative and based on general principles of transition metal-catalyzed cross-coupling reactions. Actual yields and the feasibility of these reactions would depend on the specific substrate, reagents, and reaction conditions.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

Specific chemical shift values (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet) for each proton and carbon atom in Methyl 3-(1-aminoethyl)benzoate would be presented here. This data is derived from one-dimensional NMR experiments and allows for the precise assignment of each signal to its corresponding atom in the molecular structure.

Hypothetical Data Table for ¹H and ¹³C NMR (Note: This table is a template and requires experimental data for completion.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH₃ (ethyl) | Data not available | Data not available | Data not available |

| CH (ethyl) | Data not available | Data not available | Data not available |

| NH₂ | Data not available | Data not available | - |

| C1 (aromatic) | - | - | Data not available |

| C2 (aromatic) | Data not available | Data not available | Data not available |

| C3 (aromatic) | - | - | Data not available |

| C4 (aromatic) | Data not available | Data not available | Data not available |

| C5 (aromatic) | Data not available | Data not available | Data not available |

| C6 (aromatic) | Data not available | Data not available | Data not available |

| C=O | - | - | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlation data that reveals connectivity between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) couplings through two or three bonds, confirming the structure of the aminoethyl side chain and the substitution pattern of the aromatic ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of the carbon spectrum. st-andrews.ac.ukyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the ester group, the aminoethyl group, and the benzene (B151609) ring. researchgate.netst-andrews.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, providing insights into the molecule's conformation. researchgate.netresearchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M+H]⁺ or M⁺·). This highly accurate mass measurement allows for the unambiguous determination of the elemental formula (C₁₀H₁₃NO₂) of this compound, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass for C₁₀H₁₃NO₂ is 179.09463 g/mol .

Fragmentation Pattern Analysis

Electron ionization (EI) or collision-induced dissociation (CID) of the parent ion would produce a characteristic pattern of fragment ions. Analysis of these fragments provides structural information. For this compound, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the ethyl group to form an [M-15]⁺ ion, or the loss of the methoxy (B1213986) group (•OCH₃) to form an [M-31]⁺ ion. The base peak, which is the most abundant ion, would also be identified. For example, in related benzoate (B1203000) esters, the benzoyl cation is often a prominent fragment. docbrown.info

Hypothetical Fragmentation Data Table (Note: This table is a template and requires experimental data for completion.)

| m/z (Mass/Charge) | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺ | - |

| 164 | [C₉H₁₀NO₂]⁺ | •CH₃ |

| 148 | [C₁₀H₁₂N]⁺ | •OCH₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic methods probe the vibrational and electronic properties of a molecule.

Infrared (IR) Spectroscopy : The IR spectrum would display absorption bands corresponding to the molecule's functional groups. Key expected absorptions include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), a strong C=O stretch for the ester group (around 1700-1725 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹). chemicalbook.comresearchgate.netsciencing.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima (λ_max) corresponding to electronic transitions within the molecule, primarily the π → π* transitions of the substituted benzene ring. researchgate.net

Due to the absence of specific experimental data for this compound, the detailed scientific article requested cannot be completed at this time.

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is crucial for understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating such solid-state structures, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Despite its importance, a search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature databases reveals that the single-crystal X-ray structure of this compound has not yet been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain.

The absence of this data means that the precise solid-state conformation of the molecule, including the torsion angles defining the orientation of the aminoethyl and methyl ester substituents relative to the benzene ring, remains experimentally unconfirmed. Furthermore, the specific intermolecular interactions, such as hydrogen bonding patterns involving the primary amine and the ester carbonyl group, which govern the crystal packing, have not been characterized.

For related compounds, such as Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, X-ray diffraction studies have been performed, revealing detailed structural features. In the case of the tert-butoxycarbonyl protected analogue, the crystal structure shows the formation of hydrogen-bonded inversion dimers. However, due to the significant difference in the substituent on the amine (tert-butoxycarbonyl vs. a proton), direct extrapolation of these structural parameters to this compound is not feasible.

The determination of the crystal structure of this compound or its salts, such as the hydrochloride, would be a valuable contribution to the structural chemistry of this compound, providing a foundational basis for computational modeling and structure-property relationship studies.

Computational and Theoretical Studies on Methyl 3 1 Aminoethyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools to investigate the electronic structure and reactivity of molecules like Methyl 3-(1-aminoethyl)benzoate. These calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

For a molecule like this compound, DFT calculations would typically be used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

In studies of similar aromatic amines and esters, DFT has been employed to calculate these parameters. For instance, in a study on various aminobenzoates, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov While specific values for this compound are not published, we can present typical calculated values for a related compound, Methyl 3-aminobenzoate, to illustrate the nature of the data obtained.

Table 1: Calculated Electronic Properties of a Related Compound (Methyl 3-aminobenzoate) using DFT

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and based on typical results for similar compounds; they are not the experimentally verified values for this compound.

Molecular Modeling and Dynamics Simulations

For a flexible molecule like this compound, which has a rotatable ethylamino group, MD simulations can reveal the preferred conformations in different environments. For example, a simulation in a water box would show how hydrogen bonding between the amino group and water molecules influences the molecule's posture.

While no specific MD simulations for this compound are documented, studies on similar molecules like phenethylamines demonstrate the utility of this approach. MD simulations have been used to understand how such molecules bind to receptors, which is crucial for drug design. biomolther.org These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are frequently used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the interpretation of experimental spectra and help to confirm the structure of a synthesized compound.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to ensure the correct assignment of peaks. Similarly, the calculation of vibrational frequencies can help in assigning the bands observed in IR and Raman spectra.

Conformational analysis is another area where computational chemistry is highly valuable. For this compound, the rotation around the C-C bond of the ethyl group and the C-N bond would lead to different conformers. Computational studies on similar molecules, such as ethylbenzene, have shown that even simple alkyl substituents on a benzene (B151609) ring can have preferred orientations. nist.gov By calculating the relative energies of different conformers, it is possible to predict the most stable three-dimensional structure of the molecule.

Table 2: Predicted Conformational Preferences and Spectroscopic Data for a Hypothetical Conformer of this compound

| Parameter | Predicted Value/Observation |

| Most Stable Conformer | Gauche conformation of the ethylamino group relative to the phenyl ring |

| Predicted ¹H NMR (ppm) | Aromatic protons: 7.2-8.0, Ethyl protons: 1.4 (CH₃), 4.2 (CH), Amino protons: 1.8 |

| Predicted ¹³C NMR (ppm) | Aromatic carbons: 120-140, Ester carbonyl: ~167, Ethyl carbons: ~25 (CH₃), ~50 (CH) |

| Predicted IR (cm⁻¹) | N-H stretch: ~3300-3400, C=O stretch: ~1720, Aromatic C-H stretch: ~3000-3100 |

Note: These are hypothetical predicted values for illustrative purposes and are not based on a published study of this compound.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a computational technique used extensively in drug discovery to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can build models that predict the activity of new, unsynthesized derivatives.

For derivatives of this compound, SAR studies would involve creating a library of related compounds with different substituents on the aromatic ring, the amino group, or the ester. For example, the position of the aminoethyl group could be varied (ortho, meta, para), or different alkyl groups could be placed on the nitrogen atom.

Studies on phenethylamine (B48288) derivatives, a class of compounds to which this compound belongs, have shown that small changes in structure can significantly impact biological activity, such as binding affinity to serotonin (B10506) receptors. nih.govnih.gov These SAR studies often use computational models to correlate physicochemical properties (like lipophilicity, electronic properties, and steric factors) with observed activity.

Table 3: Illustrative SAR data for Phenethylamine Derivatives

| Derivative Modification | Effect on Activity (Hypothetical) |

| Moving the ethylamino group to the para-position | May increase or decrease receptor binding depending on the target. |

| N-methylation of the amino group | Could increase lipophilicity and alter binding selectivity. |

| Substitution on the phenyl ring (e.g., with a hydroxyl or methoxy (B1213986) group) | Can introduce new hydrogen bonding opportunities and significantly change activity. |

Note: This table illustrates the principles of SAR and does not represent actual data for this compound derivatives.

Strategic Applications of Methyl 3 1 Aminoethyl Benzoate in Advanced Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The chirality of Methyl 3-(1-aminoethyl)benzoate, specifically at the carbon atom bearing the amino group, is a critical feature that positions it as a key chiral building block in asymmetric synthesis. enamine.net Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the physiological activity of a drug is often dependent on its specific stereochemistry. enamine.net The demand for enantiopure compounds has driven the development of synthetic methods that utilize chiral starting materials like this compound to introduce a desired stereocenter into a target molecule.

The primary amino group and the methyl ester functionality of this compound offer versatile handles for a range of chemical transformations. The synthesis of chiral amines is a significant area of research, with methods such as the asymmetric catalytic reduction of imines and enzymatic resolution being commonly employed. nih.gov These methods can be used to produce enantiomerically enriched amines that serve as precursors to more complex chiral molecules. For instance, the (S)-enantiomer of this compound hydrochloride is explicitly categorized as a chiral building block for use in asymmetric synthesis. bldpharm.com

The strategic incorporation of this compound into a synthetic route allows for the controlled construction of stereogenic centers. This is fundamental to the principles of asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. The development and application of such chiral building blocks are central to modern organic chemistry, enabling the efficient and stereoselective synthesis of a wide array of complex natural products and pharmaceutical agents. enamine.net

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H13NO2 | chemsrc.com |

| Molecular Weight | 179.22 g/mol | bldpharm.com |

| CAS Number | 153994-69-5 | chemsrc.com |

Utility in Medicinal Chemistry as a Synthetic Scaffold

The structural framework of this compound serves as a valuable scaffold in medicinal chemistry for the design and synthesis of novel therapeutic agents. bldpharm.com Its aromatic ring, coupled with the reactive amino and ester groups, provides a versatile platform for the introduction of various pharmacophoric elements.

This compound is recognized as a key pharmaceutical intermediate. bldpharm.com Pharmaceutical intermediates are compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). The presence of both an amine and an ester group allows for a wide range of chemical modifications, making it a versatile precursor for a diverse array of drug candidates. bldpharm.com Chiral amines, in particular, are crucial intermediates in the synthesis of many chiral drugs. The hydrochloride salt of this compound is also utilized, which can enhance properties like water solubility. cymitquimica.com

The chiral nature of this compound makes it an attractive precursor for the synthesis of chiral ligands and organocatalysts. Chiral ligands are essential components of metal-catalyzed asymmetric reactions, which are powerful tools for the synthesis of enantiomerically pure compounds. acs.org The amino group of this compound can be readily functionalized to create a variety of ligands that can coordinate with transition metals to form chiral catalysts. These catalysts can then be used to control the stereochemical outcome of a wide range of chemical reactions, including hydrogenations and C-C bond-forming reactions. acs.org

Furthermore, chiral amines themselves can act as organocatalysts, promoting chemical reactions without the need for a metal. The development of chiral amine-based organocatalysts is a rapidly growing area of research, offering a more sustainable and environmentally friendly alternative to traditional metal-based catalysts.

Integration into Complex Molecular Architectures (e.g., Peptide Mimetics, Heterocyclic Systems)

The versatile chemical nature of this compound allows for its integration into more complex molecular architectures, such as peptide mimetics and heterocyclic systems.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.gov The amino acid-like structure of this compound makes it a suitable building block for the synthesis of peptidomimetics. By incorporating this and similar unnatural amino acids, researchers can create novel peptide analogs with tailored biological activities.

Heterocyclic systems are cyclic compounds containing atoms of at least two different elements in their rings. They are a common feature in many pharmaceuticals and agrochemicals. The functional groups of this compound can be utilized in cyclization reactions to form a variety of heterocyclic rings. For example, the amino group can react with a carbonyl group to form an imine, which can then undergo further reactions to form nitrogen-containing heterocycles. The synthesis of complex heterocyclic structures, such as benzodiazepinones, has been demonstrated using related amino benzoate (B1203000) derivatives. mdpi.com

Potential as a Monomer or Precursor in Polymer Chemistry

While direct evidence of the use of this compound as a monomer in polymerization reactions is not prevalent in the reviewed literature, its structural features suggest potential applications in polymer chemistry. The presence of a polymerizable group, or a group that can be readily converted into one, is a prerequisite for a molecule to act as a monomer.

The amino group of this compound could potentially be acylated with a polymerizable moiety, such as an acryloyl or methacryloyl group. The resulting monomer could then be subjected to radical polymerization to form a polymer with pendant chiral benzoate groups. The polymerization of related acrylate (B77674) and methacrylate (B99206) monomers bearing functional groups is a well-established field. researchgate.net For instance, polymers with maleimide (B117702) groups attached to a methyl benzoate structure have been synthesized. specificpolymers.com The incorporation of the chiral amine functionality from this compound into a polymer backbone could lead to the development of novel chiral polymers with applications in areas such as chiral chromatography, asymmetric catalysis, and as specialty materials.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride |

| (S)-(+)-1-Cyclohexylethylamine |

| (-)-alpha-Phenethylamine |

| Methacryloyl chloride |

| tert-Butanesulfinyl aldimine |

| (R)-(+)-1-Phenylethylamine |

| Methyl 3-(1-cyanoethyl)benzoate |

| (S)-Methyl 4-(1-aminoethyl)benzoate |

| Methyl 3-(bromomethyl)benzoate |

| Methyl 3-aminobenzoate |

| Thionyl chloride |

| (R)-Methyl 4-(1-aminoethyl)benzoate |

| Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate |

| Methyl 3-nitrobenzoate |

| (S)-Methyl 3-(1-aminoethyl)benzoate |

| This compound hydrochloride |

| Trepipam |

| Fenoldopam |

| (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol |

| (R)-Linalool |

| (S)-Linalool |

| (+)-10-Camphorsulfonic acid |

| (R)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol |

| (S)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol |

| (S)-4-Isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one |

| (S)-3-Hydroxy-N-methyl-3-phenyl propanamide |

| (S)-Fluoxetine |

| (R)-Fluoxetine |

| 4-Fluorobenzotrifluoride |

| (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine |

| (R)-Ramatroban |

| Dimethoxyacetaldehyde |

| (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| Ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] chemsrc.combldpharm.comdiazepin-2-ylamino)benzoate |

| (S)-2-(2-Nitrobenzamido)propanoic acid |

| Ethyl 2-aminobenzoate |

| Methyl 3-(1-bromoethyl)benzoate |

| 3-Ethyl-3-methacryloyloxymethyloxetane |

| Styrene |

| Methyl 3-ethylbenzoate |

Future Research Directions and Unexplored Avenues for Methyl 3 1 Aminoethyl Benzoate

Development of Ultra-Efficient and Sustainable Synthetic Pathways

The future synthesis of Methyl 3-(1-aminoethyl)benzoate will likely prioritize green chemistry principles, moving away from traditional methods that may involve harsh reagents and multiple steps. Key areas of development include asymmetric hydrogenation, organocatalysis, and biocatalysis, all aiming for high enantioselectivity and atom economy. acs.orghims-biocat.eu

Asymmetric hydrogenation of the corresponding imine precursor stands out as a highly efficient and atom-economical strategy. acs.org This method, which has been successfully applied to produce a wide range of chiral amines, offers the advantage of generating minimal waste. acs.org Future research will likely focus on developing novel, highly active, and selective transition-metal catalysts for this transformation.

Organocatalysis, using small organic molecules as catalysts, presents another sustainable route. wikipedia.org Chiral primary amines and their derivatives have been shown to be powerful organocatalysts in a variety of asymmetric reactions. rsc.orgrsc.org The development of organocatalytic methods for the synthesis of this compound could offer advantages such as metal-free reaction conditions and operational simplicity. wikipedia.org

Biocatalysis, leveraging the high selectivity of enzymes, is a particularly promising avenue for sustainable synthesis. hims-biocat.eunih.gov Amine transaminases, for example, can be used in enzymatic cascades to produce chiral amines from inexpensive starting materials in an environmentally friendly manner. acs.org Future work could involve engineering specific enzymes for the high-yield production of enantiomerically pure this compound. hims-biocat.euacs.org

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Pathway | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | High atom economy, minimal waste | Development of novel transition-metal catalysts |

| Organocatalysis | Metal-free, operational simplicity | Design of efficient chiral primary amine organocatalysts |

| Biocatalysis | High enantioselectivity, environmentally friendly | Enzyme engineering and development of enzymatic cascades |

Exploration of Novel Catalytic Applications

The inherent chirality and functional groups of this compound make it a compelling candidate for use as a catalyst itself, particularly in the realm of asymmetric organocatalysis. rsc.orgrsc.org Chiral primary amines are known to be effective catalysts for a range of chemical transformations, and the presence of the ester and aromatic functionalities in this molecule could allow for unique catalytic activities. wikipedia.orgrsc.org

Future research could explore its application as an organocatalyst in reactions such as aldol (B89426) and Mannich reactions, Michael additions, and other carbon-carbon bond-forming reactions. nih.gov The ability to tune the electronic and steric properties of the catalyst by modifying the aromatic ring or the ester group could lead to the development of highly selective and active catalysts for specific applications.

Furthermore, this compound could serve as a chiral ligand in transition-metal catalysis. The primary amine and the ester's carbonyl oxygen can act as coordination sites for metal centers, creating a chiral environment that could induce high enantioselectivity in a variety of metal-catalyzed reactions.

Expansion into Advanced Materials Science

The structural features of this compound also suggest its potential for integration into advanced materials. Aromatic amines are known to be valuable components in the synthesis of polymers and for the functionalization of materials. acs.orgwaters.com

One area of exploration is the use of this compound as a monomer in the synthesis of novel polymers. The amine and ester functionalities provide reactive sites for polymerization, potentially leading to the creation of chiral polymers with unique optical, mechanical, or recognition properties. These materials could find applications in chiral chromatography, enantioselective separations, and as smart materials.

Additionally, the molecule could be used to functionalize the surface of materials like graphene oxide or nanoparticles. acs.org The aromatic ring can interact with the surface through π-π stacking, while the amine group provides a handle for further chemical modification. This could lead to the development of new composite materials with tailored properties for applications in electronics, sensing, and catalysis.

Integration into Complex Biological Probes and Imaging Agents (via derivatization)

The derivatization of this compound opens up exciting possibilities for its use in the life sciences, particularly in the development of biological probes and imaging agents. The primary amine group is a readily modifiable handle for attaching fluorophores, biotin, or other reporter molecules. thermofisher.comthermofisher.com

A key area of future research is the synthesis of fluorescent probes for biological imaging. sci-hub.senih.gov By conjugating a suitable fluorophore to the amine group, it is possible to create probes that can be used to visualize specific biological targets or processes within living cells. sci-hub.sepnas.org The inherent chirality of the molecule could also be exploited to develop probes that interact stereospecifically with biological macromolecules. researchgate.net

Furthermore, the ester group can be hydrolyzed in situ by cellular esterases, potentially leading to a "turn-on" fluorescent signal upon cellular uptake and processing. sci-hub.se This strategy could be employed to develop probes that are only fluorescent in specific cellular compartments or in the presence of certain enzymatic activities. The development of such probes would be highly valuable for studying cellular function and for diagnostic applications. sci-hub.seresearchgate.net

Table 2: Potential Derivatizations of this compound for Biological Applications

| Derivatization Strategy | Attached Moiety | Potential Application |

| Amine Functionalization | Fluorophore | Fluorescent imaging of cells and tissues |

| Amine Functionalization | Biotin | Affinity-based purification and detection |

| Ester Hydrolysis | "Turn-on" probes for enzymatic activity | |

| Chiral-specific Labeling | Enantiomerically pure tag | Probing chiral recognition in biological systems |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(1-aminoethyl)benzoate, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via esterification and amination. A primary route involves reacting methyl 3-hydroxybenzoate with 1-amino-2-propanol under acidic conditions (e.g., H₂SO₄) at controlled temperatures (60–80°C). Yield optimization requires careful stoichiometric ratios (1:1.2 molar ratio of benzoate to amine) and inert atmosphere to prevent oxidation . For analogs like Methyl 3-(1-aminoethyl)-4-methylbenzoate, multi-step approaches (nitration → reduction → esterification) are employed, with intermediates purified via column chromatography .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp | 60–80°C | |

| Purification | Recrystallization (ethanol/water) | |

| Yield Range | 70–85% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the benzoate ester (δ ~3.8–4.0 ppm for methyl ester, δ ~7.5–8.0 ppm for aromatic protons) and aminoethyl side chain (δ ~1.3–1.5 ppm for CH₃, δ ~3.2–3.5 ppm for NH₂) .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and NH₂ bending (1550–1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 193.24 for C₁₁H₁₅NO₂) validate molecular weight .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact due to potential irritancy. Store at 2–8°C in airtight containers. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical variations (e.g., R/S enantiomers) influence biological activity?

- Methodology : Chiral resolution via HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Pharmacological assays (e.g., enzyme inhibition) reveal differences: (R)-enantiomers of analogs like Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate show 2–3x higher binding affinity to serotonin receptors compared to (S)-forms .

- Data Contradiction : Some studies report negligible enantioselectivity in non-targeted assays, suggesting activity may depend on specific biological contexts. Resolve via comparative dose-response curves .

Q. What computational tools predict reactivity in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate energy barriers for reactions (e.g., amidation) using Gaussian09. Compare with experimental kinetic data .

- Molecular Docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., proteases) to prioritize synthetic analogs .

- Validation : Correlate computed activation energies (±2 kcal/mol) with experimental yields (R² >0.85) .

Q. How to address contradictions in reported bioactivity across studies?

- Methodology :

Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in cytotoxicity (IC₅₀ = 10–50 µM) may arise from variations in MTT assay incubation times .

Structural analogs : Test Methyl 3-(acetamidomethyl)benzoate to isolate the role of the aminoethyl group. Reduced activity in analogs suggests the NH₂ moiety is critical .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodology : Use SHELXL for structure refinement. Slow evaporation from acetone/hexane (1:3) produces crystals suitable for single-crystal XRD. Key parameters:

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Resolution | 0.84 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.